

Application Notes and Protocols: Synthesis of (+)-Melearoride A Analogs and Derivatives

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Compound of Interest

Compound Name: (+)Melearoride A

Cat. No.: B15290552

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Melearoride A is a 13-membered macrolide originally isolated from the marine-derived fungus *Penicillium meleagrimum*.^[1] It belongs to a class of natural products that have garnered significant interest due to their potent biological activities. Notably, Melearoride A and its structural analogs, such as PF1163A and PF1163B, have demonstrated promising antifungal properties.^[1] The mechanism of action for some members of this family has been identified as the inhibition of ERG25p, a C-4 methyl oxidase involved in ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.^[1] This unique target makes these compounds attractive candidates for the development of new antifungal agents, particularly in the face of growing resistance to existing drugs.

The complex and stereochemically rich architecture of Melearoride A has presented a significant challenge for synthetic chemists. However, successful total syntheses have been reported, paving the way for the generation of analogs and derivatives to explore structure-activity relationships (SAR) and optimize biological activity. These synthetic strategies often employ a convergent approach, assembling key fragments that are later coupled and cyclized to form the macrolide core. This modularity allows for the introduction of diversity at various positions of the molecule, facilitating the synthesis of a library of analogs for biological screening.

These application notes provide a detailed overview of the synthesis of (+)-Melearoride A and its analogs, including comprehensive experimental protocols for key transformations and a summary of available biological data. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery who are interested in exploring this promising class of compounds.

Data Presentation

Table 1: Antifungal Activity of Melearoride A and Analogs

Compound	Organism	MIC (µg/mL)
Melearoride A	Candida albicans	16
PF1163A	Candida albicans	4
PF1163B	Candida albicans	16

Note: Data extracted from literature.^[1] Further screening of a wider range of analogs against various fungal strains is necessary to establish a comprehensive structure-activity relationship.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware. Reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Solvents should be dried and distilled according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of the Macrocyclic Core via Ring-Closing Metathesis

This protocol describes a general approach for the synthesis of the 13-membered macrocyclic core common to Melearoride A and its analogs. The key step is a ring-closing metathesis (RCM) reaction.

Step 1: Synthesis of the Diene Precursor

- Esterification: To a solution of the carboxylic acid fragment (1.0 equiv) in CH₂Cl₂ (0.1 M), add the alcohol fragment (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stir the reaction mixture at room temperature for 12-18 hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the ester.
- Amide Coupling: Dissolve the resulting ester (1.0 equiv) in CH₂Cl₂ (0.1 M) and add pent-4-enoic acid (1.5 equiv), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.5 equiv), and diisopropylethylamine (DIPEA, 3.0 equiv).
- Stir the reaction at room temperature for 4-6 hours.
- Dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the diene precursor.

Step 2: Ring-Closing Metathesis

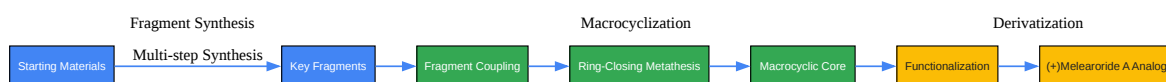
- Dissolve the diene precursor (1.0 equiv) in degassed CH₂Cl₂ (0.002 M).
- Add Grubbs' second-generation catalyst (0.05-0.10 equiv).
- Reflux the reaction mixture for 12-24 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude macrocycle by flash column chromatography on silica gel.

Protocol 2: Functionalization of the Phenolic Hydroxyl Group

This protocol outlines the alkylation of the phenolic hydroxyl group on the macrocyclic core to introduce various side chains, leading to the synthesis of Melearoride A and its analogs.

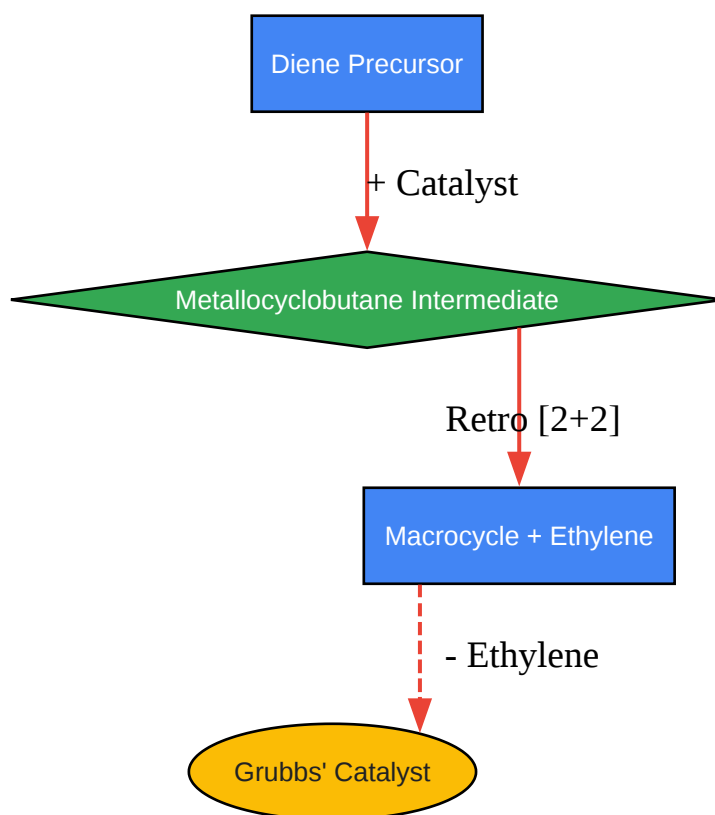
- To a solution of the macrocyclic precursor (1.0 equiv) in anhydrous DMF (0.1 M), add K₂CO₃ (3.0 equiv) and the desired alkyl halide (e.g., prenyl bromide for Melearoride A synthesis, 1.5 equiv).
- Heat the reaction mixture to 60-80 °C for 4-8 hours.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the final product by flash column chromatography on silica gel.

Mandatory Visualizations



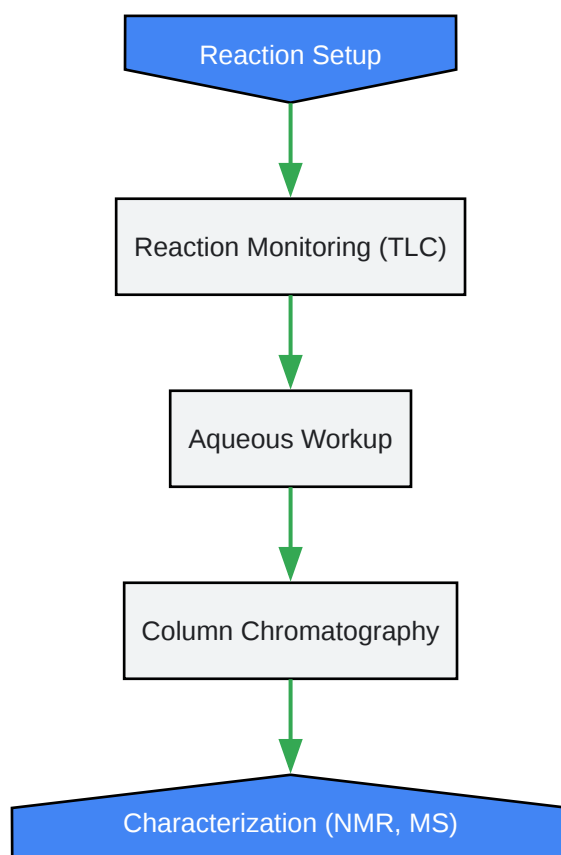
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Caption: General workflow for the synthesis of **(+)-Melearoride A** analogs.



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Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).



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Caption: Standard experimental workflow for a synthetic step.

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References

- 1. d-nb.info [d-nb.info]
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